molecular formula C29H32N2O4 B12430415 N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

Cat. No.: B12430415
M. Wt: 481.6 g/mol
InChI Key: XAMVJQYRFDXGPR-JIKUYRBXSA-N
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Description

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9: is a derivative of Lopinavir, a well-known HIV protease inhibitor. This compound is often used in research related to antiviral and antiretroviral therapies, particularly in the context of HIV and COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves multiple steps, starting from the parent compound, LopinavirSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV and COVID-19.

    Industry: Utilized in the development of new antiviral drugs

Mechanism of Action

The mechanism of action of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves inhibiting the activity of HIV protease, an enzyme critical for the viral lifecycle. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

481.6 g/mol

IUPAC Name

N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide

InChI

InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D

InChI Key

XAMVJQYRFDXGPR-JIKUYRBXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4

Origin of Product

United States

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